molecular formula C7H9N3O B13165537 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B13165537
M. Wt: 151.17 g/mol
InChI Key: MUIKFKFEHNMYHI-UHFFFAOYSA-N
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Description

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, ethyl, oxo, and nitrile functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate. The reaction proceeds through a multi-step process, including condensation, cyclization, and dehydration steps. The reaction conditions often require heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
  • 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
  • 2-amino-5-[2-(methylthio)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Uniqueness

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which provides a distinct reactivity profile

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-amino-2-ethyl-3-hydroxy-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-2-5-6(11)4(3-8)7(9)10-5/h5,11H,2H2,1H3,(H2,9,10)

InChI Key

MUIKFKFEHNMYHI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=C(C(=N1)N)C#N)O

Origin of Product

United States

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